synthesis of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one
synthesis of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one
An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one
Executive Summary
This technical guide provides a comprehensive overview of scientifically-grounded synthetic strategies for 1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one, a substituted nitrophenylpropanone derivative. The compound's structure, featuring fluoro, methoxy, and nitro functional groups on an aromatic ketone framework, suggests its potential utility as a key intermediate in the development of complex molecules for the pharmaceutical and agrochemical industries[1]. This document details two primary retrosynthetic pathways, provides step-by-step experimental protocols, and explains the chemical principles underpinning the strategic choices in each route. The guide is intended for researchers, chemists, and professionals in drug development who require a robust and technically sound approach to the synthesis of this and structurally related molecules.
Introduction and Strategic Overview
The target molecule, 1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one (CAS 288385-99-9), is a highly functionalized aromatic compound. The strategic placement of its substituents—an ortho-fluoro group, a meta-methoxy group, and a nitro group para to the methoxy—presents a unique synthetic challenge that requires careful control of regioselectivity, particularly during the aromatic substitution steps. The propan-2-one side chain adds another layer of complexity, requiring either its direct introduction onto the ring or its construction from a pre-existing functional group.
This guide will explore two viable synthetic routes, each starting from a different commercially available precursor.
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Route A: A convergent approach beginning with the nitration of a pre-formed phenylpropanone scaffold.
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Route B: A linear approach involving the early-stage nitration of a substituted benzaldehyde, followed by the elaboration of the side chain.
A retrosynthetic analysis of these approaches is illustrated below.
Caption: Retrosynthetic analysis of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one.
Route A: Synthesis via Late-Stage Nitration
This route is arguably the more direct approach, focusing on constructing the core phenylpropanone structure first, followed by a regioselective nitration. The key transformation is a Meerwein-type arylation, which couples a diazonium salt with an activated alkene.
Workflow Overview
Caption: Workflow for the synthesis of the target compound via Route A.
Experimental Protocols
Step 1: Synthesis of 1-(2-Fluoro-3-methoxyphenyl)propan-2-one
This procedure is adapted from methodologies for synthesizing phenyl-propanones from aniline derivatives via diazonium salt chemistry[2]. The reaction involves the copper-catalyzed addition of the aryl diazonium salt to isopropenyl acetate.
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Principle of Causality: 2-Fluoro-3-methoxyaniline is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5 °C) to ensure the salt's stability. This electrophilic diazonium salt is then used in a copper-catalyzed reaction with isopropenyl acetate. Isopropenyl acetate serves as a synthetic equivalent of acetone's enol form, facilitating the introduction of the propan-2-one side chain onto the aromatic ring. The copper catalyst is essential for mediating the radical-based mechanism of this transformation.
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Protocol:
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To a stirred solution of concentrated hydrochloric acid (e.g., 12 M, 3.0 equiv.) in water, cool the mixture to 0 °C in an ice-salt bath.
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Add 2-fluoro-3-methoxyaniline (1.0 equiv.) portion-wise, maintaining the temperature below 5 °C.
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Prepare a solution of sodium nitrite (1.1 equiv.) in cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains between 0 and 5 °C. Stir for an additional 30 minutes after the addition is complete. A positive test on potassium iodide-starch paper indicates the presence of excess nitrous acid and the completion of diazotization.
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In a separate, larger reaction vessel, prepare a mixture of acetone, isopropenyl acetate (1.5 equiv.), and a catalytic amount of cuprous chloride (CuCl, 0.05 equiv.).
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Add the cold diazonium salt solution prepared in step 3 to the acetone mixture dropwise over 30-60 minutes. Vigorous nitrogen evolution will be observed. Maintain the reaction temperature at or below 30 °C.
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After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until nitrogen evolution ceases.
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Perform a liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product via vacuum distillation or column chromatography to yield 1-(2-fluoro-3-methoxyphenyl)propan-2-one.
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Step 2: Nitration to 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one
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Principle of Causality: The nitration of the 1-(2-fluoro-3-methoxyphenyl)propan-2-one intermediate is a classic electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents. The methoxy group is a powerful ortho-, para-director, while the fluoro group is a weaker ortho-, para-director. The acetylmethyl side chain is a meta-director. The position para to the strongly activating methoxy group is the most favorable for substitution, leading to the desired 6-nitro isomer. The reaction is conducted at low temperatures to control the reaction rate and prevent over-nitration[3].
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Protocol:
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In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, ~5.0 equiv.) and cool to 0 °C in an ice bath.
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Add 1-(2-fluoro-3-methoxyphenyl)propan-2-one (1.0 equiv.) dropwise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
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Prepare a nitrating mixture by carefully adding fuming nitric acid (HNO₃, 1.1 equiv.) to a small amount of cold, concentrated sulfuric acid.
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Add the nitrating mixture dropwise to the solution from step 2, maintaining the internal temperature at 0-5 °C throughout the addition.
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After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, carefully pour the mixture onto a large volume of crushed ice with vigorous stirring.
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A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
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The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a yellow crystalline solid[1].
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| Parameter | Step 1 (Acetonylation) | Step 2 (Nitration) |
| Key Reagents | 2-Fluoro-3-methoxyaniline, NaNO₂, HCl, Isopropenyl Acetate, CuCl | 1-(2-Fluoro-3-methoxyphenyl)propan-2-one, HNO₃, H₂SO₄ |
| Temperature | 0-5 °C (Diazotization), <30 °C (Coupling) | 0-5 °C |
| Reaction Time | 2-5 hours | 1-3 hours |
| Workup | Extraction & Chromatography/Distillation | Precipitation & Recrystallization |
| Expected Yield | 50-70% | 80-95% |
Route B: Synthesis via Side-Chain Elaboration
This alternative route begins with a commercially available benzaldehyde, nitrates it, and then builds the propan-2-one side chain in two steps: a Grignard reaction followed by oxidation.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-3-methoxy-6-nitrobenzaldehyde
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Principle of Causality: This step is analogous to the nitration in Route A. The starting material, 2-fluoro-3-methoxybenzaldehyde[4], possesses an ortho-fluoro group, a meta-methoxy group, and an aldehyde group. The methoxy group is the strongest activating director, making the para position (C6) the primary site for electrophilic attack by the nitronium ion (NO₂⁺). The procedure is similar to established methods for nitrating substituted benzaldehydes[5].
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Protocol:
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Cool concentrated sulfuric acid (~5.0 equiv.) to 0 °C.
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Slowly add 2-fluoro-3-methoxybenzaldehyde (1.0 equiv.) while maintaining the temperature below 10 °C.
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Add a pre-cooled mixture of fuming nitric acid (1.1 equiv.) and concentrated sulfuric acid dropwise, keeping the temperature at 0-5 °C.
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Stir at 0 °C for 1-2 hours, then pour onto ice.
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Filter the resulting precipitate, wash with water, and purify by recrystallization to obtain 2-fluoro-3-methoxy-6-nitrobenzaldehyde.
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Step 2: Grignard Reaction to form 1-(2-Fluoro-3-methoxy-6-nitrophenyl)ethan-1-ol
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Principle of Causality: The aldehyde functional group is converted to a secondary alcohol via nucleophilic addition of a methyl group. Methylmagnesium bromide (MeMgBr), a Grignard reagent, serves as the source of the methyl nucleophile. The reaction must be conducted under anhydrous conditions in an aprotic solvent like THF or diethyl ether to prevent the Grignard reagent from being quenched by acidic protons.
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Protocol:
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Dissolve 2-fluoro-3-methoxy-6-nitrobenzaldehyde (1.0 equiv.) in dry THF under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C.
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Add a solution of methylmagnesium bromide (e.g., 3.0 M in diethyl ether, 1.2 equiv.) dropwise.
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After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude secondary alcohol.
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Step 3: Oxidation to 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one
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Principle of Causality: The secondary alcohol is oxidized to a ketone. A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation protocol is chosen to avoid over-oxidation or side reactions with the other sensitive functional groups (nitro, fluoro, methoxy).
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Protocol (using PCC):
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Suspend Pyridinium chlorochromate (PCC, 1.5 equiv.) in dry dichloromethane (DCM) in a flask under an inert atmosphere.
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Add a solution of the alcohol from the previous step (1.0 equiv.) in DCM to the PCC suspension.
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Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
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Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium byproducts.
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Wash the filter pad thoroughly with additional ether.
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Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography to yield the target compound.
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Characterization Data
The final product, 1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one, is expected to be a yellow crystalline solid[1].
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Molecular Formula: C₁₀H₁₀FNO₄
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Molecular Weight: 227.19 g/mol [1]
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Appearance: Yellow Crystal[1]
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Spectroscopic Analysis: The structure should be confirmed using standard analytical techniques.
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¹H NMR: Expected signals would include a singlet for the methyl ketone protons (CH₃), a singlet for the benzylic protons (CH₂), singlets for the methoxy protons (OCH₃), and distinct signals in the aromatic region for the two aromatic protons.
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¹³C NMR: Will show characteristic peaks for the ketone carbonyl, aromatic carbons (with C-F coupling), and aliphatic carbons.
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IR Spectroscopy: Will show strong absorption bands for the C=O (ketone) and N-O (nitro group) stretches.
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Mass Spectrometry: The molecular ion peak corresponding to the exact mass should be observed.
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Safety and Handling
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Nitrating Agents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
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Grignard Reagents: Methylmagnesium bromide is highly reactive, pyrophoric, and reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere.
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Solvents: Organic solvents such as THF, diethyl ether, and dichloromethane are flammable and/or toxic. Use in a well-ventilated fume hood.
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Chromium Reagents: PCC is a toxic and carcinogenic chromium(VI) compound. Handle with appropriate engineering controls and PPE. Dispose of chromium waste according to institutional guidelines.
Conclusion
This guide has outlined two robust synthetic pathways for the preparation of 1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one. Route A offers a more convergent and potentially higher-yielding approach, with the critical nitration step benefiting from the strong directing effect of the methoxy group, leading to high regioselectivity. Route B , while more linear, provides a viable alternative that relies on the well-established transformations of a benzaldehyde functional group. The choice of route will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both routes require careful handling of hazardous reagents and adherence to strict safety protocols. The successful synthesis and purification of this compound will provide a valuable building block for further research in medicinal and materials chemistry.
References
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
-
TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.
-
Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry.
-
Wikipedia contributors. (n.d.). Wittig reaction. Wikipedia.
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
-
MDPI. (2020). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2020(3), M1149.
-
Li, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105, 7423–7444.
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(5), 353-362.
-
ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Coll. Vol. 1, p.406 (1941); Vol. 2, p.62 (1922).
-
Molander, G. A., & Figueroa, R. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 8(4), 75-78.
-
Organic Syntheses. (n.d.). FLUOROBENZENE. Coll. Vol. 2, p.295 (1943); Vol. 13, p.46 (1933).
-
Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
-
Google Patents. (n.d.). GB2291871A - Preparation of nitrofluoroaromatic compounds.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction.
-
Ossila. (n.d.). 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6.
-
Actylis. (n.d.). 4-Nitrophenylacetic Acid - API Intermediate - Catalyst.
-
Guidechem. (2023). How can 2-fluoro-5-nitrobenzaldehyde be synthesized?.
-
Espacenet. (2021). CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
-
Google Patents. (n.d.). US4518812A - Process for the preparation of fluorinated nitroalkanes.
-
Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Matrix Fine Chemicals. (n.d.). 1-(2-FLUORO-3-HYDROXY-6-NITROPHENYL)PROPAN-2-ONE.
-
CymitQuimica. (n.d.). 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one.
-
ChemRxiv. (n.d.). Photoredox-Catalyzed Nitroarene C–H Alkylation Using Carboxylic Acids.
-
MySkinRecipes. (n.d.). 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one.
-
Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
PubChem. (n.d.). 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one.
-
ResearchGate. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature.
-
Royal Society of Chemistry. (2023). Switching between α-alkenylation and α-alkylation of nitriles by coupling multiple electrochemical methods. Green Chemistry.
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Coll. Vol. 3, p.641 (1955); Vol. 22, p.90 (1942).
-
PubChem. (n.d.). (4-Nitrophenyl)acetic acid.
-
Google Patents. (n.d.). EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
Sources
- 1. 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one [myskinrecipes.com]
- 2. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. Page loading... [wap.guidechem.com]
